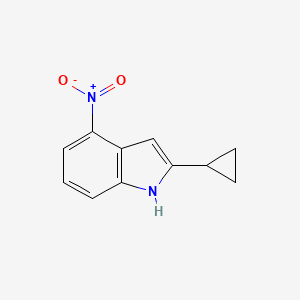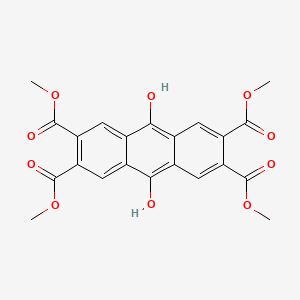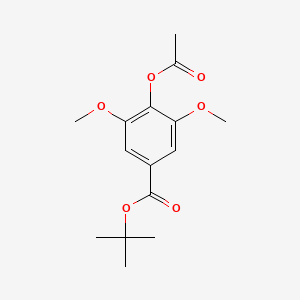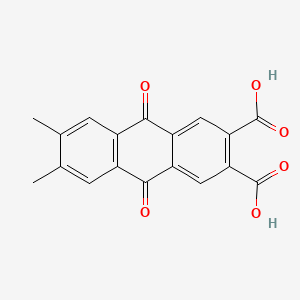
(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol is an organic compound that features a sulfonyl group attached to a nonadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and a suitable nonadiene precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonylation reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol involves its interaction with specific molecular targets and pathways. For example, the sulfonyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-4-(4-Methylbenzene-1-sulfonyl)octa-3,5-dien-2-ol: A similar compound with one less carbon in the backbone.
(2S)-4-(4-Methylbenzene-1-sulfonyl)deca-3,5-dien-2-ol: A similar compound with one more carbon in the backbone.
Uniqueness
(2S)-4-(4-Methylbenzene-1-sulfonyl)nona-3,5-dien-2-ol is unique due to its specific structure, which may confer distinct chemical and biological properties compared to its analogs. The presence of the sulfonyl group and the nonadiene backbone can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
679813-51-5 |
|---|---|
Formule moléculaire |
C16H22O3S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(2S)-4-(4-methylphenyl)sulfonylnona-3,5-dien-2-ol |
InChI |
InChI=1S/C16H22O3S/c1-4-5-6-7-16(12-14(3)17)20(18,19)15-10-8-13(2)9-11-15/h6-12,14,17H,4-5H2,1-3H3/t14-/m0/s1 |
Clé InChI |
XANTZUXKIVJDPU-AWEZNQCLSA-N |
SMILES isomérique |
CCCC=CC(=C[C@H](C)O)S(=O)(=O)C1=CC=C(C=C1)C |
SMILES canonique |
CCCC=CC(=CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid](/img/structure/B12530634.png)




![Benzyl [(1R)-2-oxo-1-phenylpropyl]carbamate](/img/structure/B12530681.png)


![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)
![N-{3-[4-(3-Phenylpropoxy)phenyl]propyl}-L-alanine](/img/structure/B12530712.png)
![[6-(Benzyloxy)-5,5-dimethylhex-3-en-3-yl]benzene](/img/structure/B12530717.png)

